2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a diethylamino group, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the reaction of o-aminothiophenol with carbon disulfide and a base.
Acetohydrazide Formation: The benzothiazole derivative is then reacted with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with 4-(diethylamino)-2-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 4-(diethylamino)-2-hydroxybenzaldehyde derivatives
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is unique due to its combination of a benzothiazole ring, a diethylamino group, and a hydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N4O2S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-3-24(4-2)15-10-9-14(17(25)11-15)12-21-23-19(26)13-27-20-22-16-7-5-6-8-18(16)28-20/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)/b21-12+ |
InChI Key |
FGOJXROKMBPAQJ-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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